molecular formula C11H14N4O2 B2833268 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-52-0

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2833268
CAS RN: 2034548-52-0
M. Wt: 234.259
InChI Key: ZYUCXVARIFROGT-UHFFFAOYSA-N
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Description

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrido[2,3-d]pyrimidin-7(8H)-one, which is known to exhibit a wide range of biological activities.

Scientific Research Applications

Molecular Recognition and Drug Action

Pyrimidines, including structures related to 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, are crucial in biology and medicine due to their presence in DNA bases. Their pharmaceutical efficacy is often attributed to molecular recognition processes that involve hydrogen bonding. The crystallization studies of pyrimidine derivatives highlight their potential in targeted drug action, emphasizing the role of molecular structure in therapeutic applications (Rajam et al., 2017).

Antimicrobial and Antitumor Applications

New pyrimidine derivatives have been synthesized and evaluated for their potential as organic inhibitors in preventing mild steel corrosion, indicating their broader application in protecting materials in acidic environments. This research extends the utility of pyrimidine compounds beyond traditional biological applications, suggesting their versatility in both medical and industrial fields (Yadav et al., 2015).

Material Protection and Corrosion Inhibition

Further investigation into pyrimidine derivatives reveals their significant impact as anticancer agents. A study demonstrated the synthesis of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives showing potent antitumor activity. This research underscores the therapeutic potential of pyrimidine compounds in oncology, offering new avenues for cancer treatment (Elgohary & El-Arab, 2013).

Mechanism of Action

properties

IUPAC Name

4-(3-hydroxypropylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-15-9(17)4-3-8-10(12-5-2-6-16)13-7-14-11(8)15/h3-4,7,16H,2,5-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUCXVARIFROGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(N=CN=C21)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

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